

An In-depth Technical Guide to N-Methylphthalimide (CAS 550-44-7)

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Compound of Interest

Compound Name: *N-Methylphthalimide*

Cat. No.: *B375332*

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Abstract

N-Methylphthalimide (CAS 550-44-7) is a pivotal chemical intermediate with broad applications in organic synthesis, pharmaceuticals, and materials science. This document provides a comprehensive technical overview of **N-Methylphthalimide**, encompassing its physicochemical properties, detailed synthesis and purification protocols, spectroscopic analysis, and its emerging role in drug discovery and development. Particular attention is given to its function as a synthetic precursor and its potential biological activities, including the inhibition of acetyl-coenzyme A synthetase and the engagement of cellular signaling pathways relevant to cancer therapeutics.

Physicochemical Properties

N-Methylphthalimide is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Methylphthalimide**

Property	Value	Reference(s)
CAS Number	550-44-7	[1][2]
Molecular Formula	C ₉ H ₇ NO ₂	[1][2]
Molecular Weight	161.16 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	129-132 °C	[3][4]
Boiling Point	Not available	
Solubility	Sparingly soluble in water. Soluble in hot ethanol and acetic acid.	[3]
Purity	Typically >98%	
InChI Key	ZXLYYQUMYFHCLQ-UHFFFAOYSA-N	[2][5][6]

Synthesis and Purification

Synthesis of N-Methylphthalimide

A common and efficient method for the synthesis of **N-Methylphthalimide** involves the reaction of phthalic anhydride with methylamine.[7][8]

Materials:

- Phthalic anhydride (1.0 eq)
- Methylamine (gas or aqueous solution, 1.05-1.3 eq)[7]
- Inert gas (e.g., Nitrogen or Argon)
- Water-soluble solvent (e.g., Dimethylformamide)[7]

- Reaction vessel (four-hole glass reaction bottle) equipped with a stirrer, gas inlet, thermometer, and condenser.

Procedure:

- Charge the reaction vessel with phthalic anhydride (e.g., 400g).[7]
- Heat the vessel to 180 ± 10 °C under an inert atmosphere with stirring.[7]
- Slowly introduce methylamine gas (e.g., 90g) into the molten phthalic anhydride over a period of 2.5 hours.[7] Alternatively, an aqueous solution of methylamine can be used at 150°C for 4 hours.[1]
- Maintain the reaction temperature and stirring for the specified duration.
- After the reaction is complete, while still hot, carefully add the reaction mixture to a container with a water-soluble solvent like dimethylformamide (e.g., 900g).[7]
- Allow the solution to cool, which will cause the **N-Methylphthalimide** to precipitate as white crystals.[7]
- Collect the crystals by filtration and dry them to obtain the final product.

Expected Yield: 95% with a purity of 99.6%.[7]

Purification

The primary method for purifying crude **N-Methylphthalimide** is recrystallization.

Materials:

- Crude **N-Methylphthalimide**
- Ethanol (absolute) or Acetic Acid
- Erlenmeyer flask
- Heating source (e.g., hot plate)

- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
- Ice bath

Procedure:

- Place the crude **N-Methylphthalimide** in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol or acetic acid to dissolve the solid completely.
- If any insoluble impurities remain, perform a hot gravity filtration.
- Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, place the flask in an ice bath for 30 minutes.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Dry the crystals in a vacuum oven or air dry to remove residual solvent.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of **N-Methylphthalimide** is characterized by signals corresponding to the aromatic protons and the methyl protons.

Table 2: ¹H NMR Spectral Data for **N-Methylphthalimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
~7.7-7.9	Multiplet	4H	Aromatic protons (C ₆ H ₄)	[3]
~3.1	Singlet	3H	Methyl protons (N-CH ₃)	[3]

Solvent: CDCl₃

FT-IR Spectroscopy

The FT-IR spectrum of **N-Methylphthalimide** displays characteristic absorption bands for the carbonyl groups and other functional groups present in the molecule.

Table 3: FT-IR Spectral Data for **N-Methylphthalimide**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
~1770-1780	Strong	Asymmetric C=O stretching (imide)	
~1700-1715	Strong	Symmetric C=O stretching (imide)	
~1380	Medium	C-N stretching	
~3050-3100	Weak	Aromatic C-H stretching	
~2950	Weak	Aliphatic C-H stretching (methyl)	

Applications in Drug Development and Biological Activity

N-Methylphthalimide serves as a versatile building block in the synthesis of various pharmaceutically active compounds. Its derivatives have shown a range of biological activities.

Role as a Synthetic Intermediate

The phthalimide group is often used as a protecting group for primary amines in organic synthesis, a strategy widely employed in the preparation of complex drug molecules. The N-methyl substituent can influence the reactivity and solubility of these intermediates.

Acetyl-Coenzyme A Synthetase Inhibition

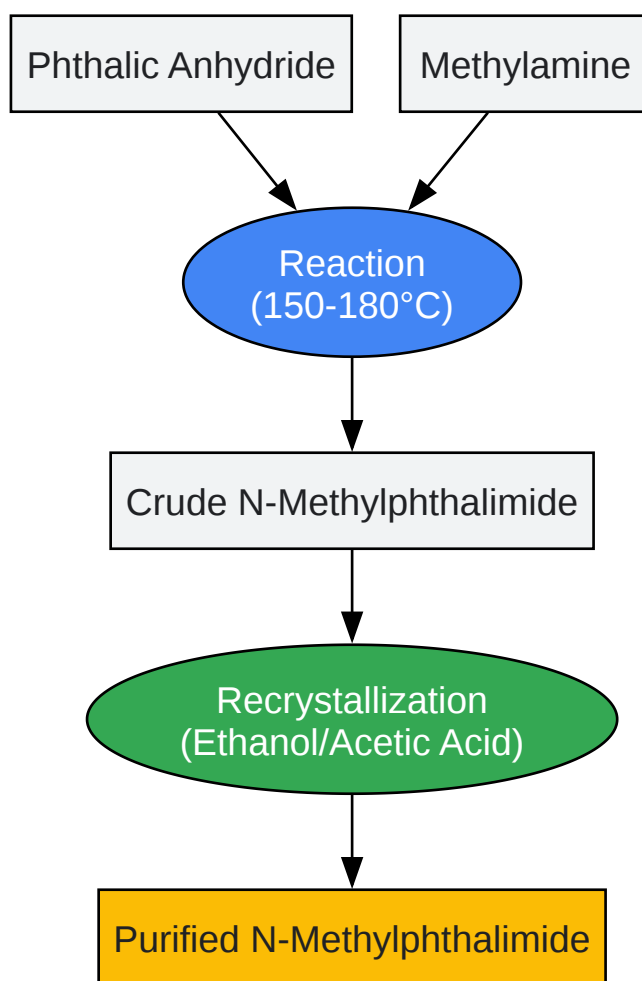
N-Methylphthalimide has been identified as an inhibitor of acetyl-coenzyme A synthetase. This enzyme plays a crucial role in cellular metabolism by catalyzing the formation of acetyl-CoA from acetate and coenzyme A. Inhibition of this enzyme can disrupt cellular energy metabolism and lipid biosynthesis, making it a potential target for the development of novel therapeutics, particularly in oncology and metabolic diseases. The precise mechanism of inhibition by **N-Methylphthalimide** is an area of ongoing research.

mTOR Signaling Pathway Inhibition by a Related Compound

While direct studies on **N-Methylphthalimide**'s effect on the mTOR pathway are limited, a closely related compound, N-Hydroxyphthalimide (NHPI), has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway.^{[9][10]} The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[11][12]} NHPI has been demonstrated to inhibit both mTORC1 and mTORC2 complexes, leading to cell cycle arrest and apoptosis in cancer cells.^{[9][10]} Given the structural similarity, this suggests a potential avenue of investigation for **N-Methylphthalimide** and its derivatives as mTOR pathway modulators.

Visualizations

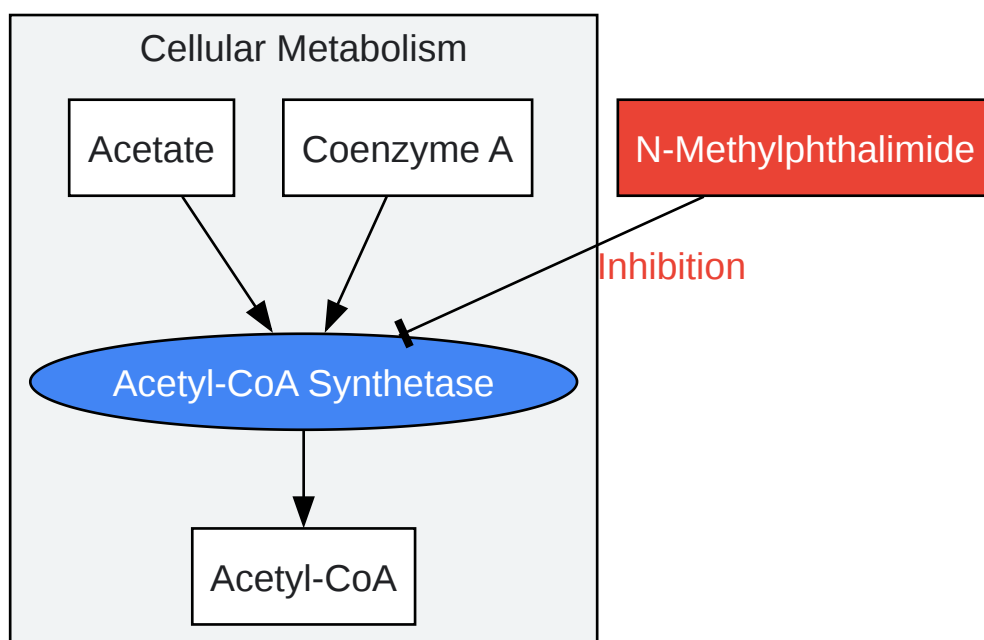
Synthesis Workflow



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Caption: General workflow for the synthesis and purification of **N-Methylphthalimide**.

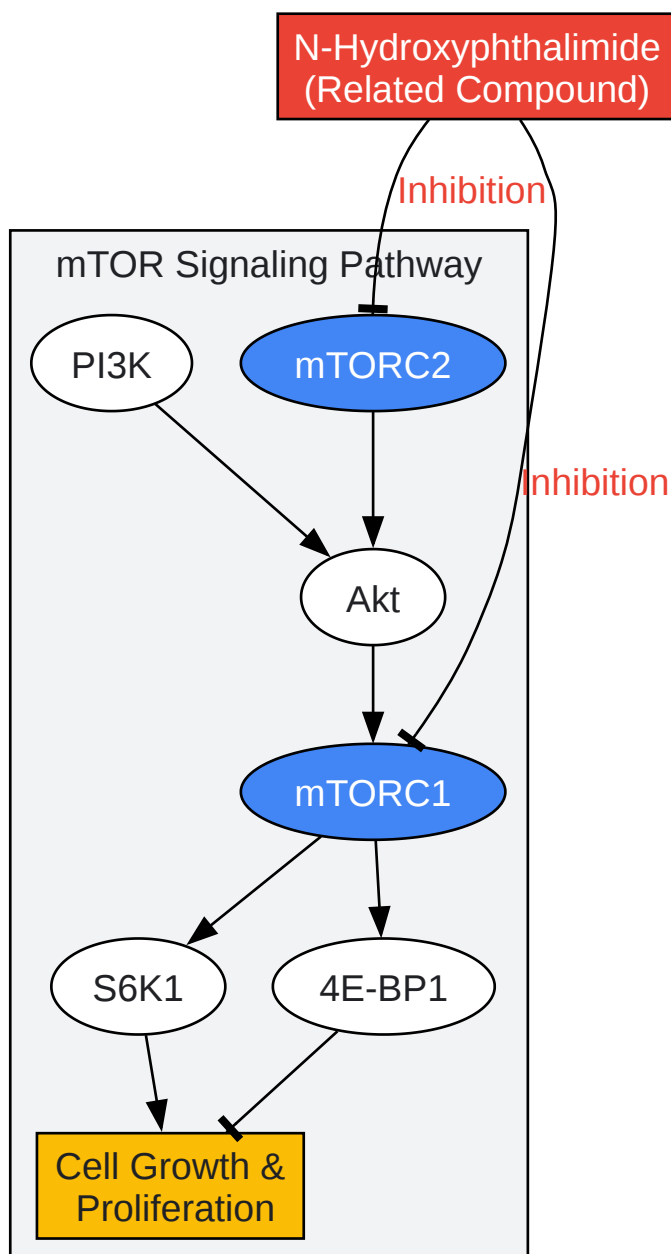
Proposed Inhibition of Acetyl-CoA Synthetase



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Caption: Proposed inhibitory action of **N-Methylphthalimide** on Acetyl-CoA Synthetase.

mTOR Signaling Pathway (Based on N-Hydroxyphthalimide)



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